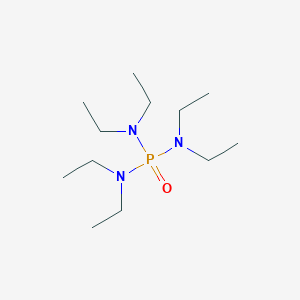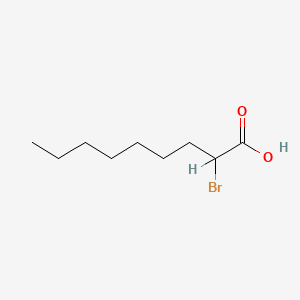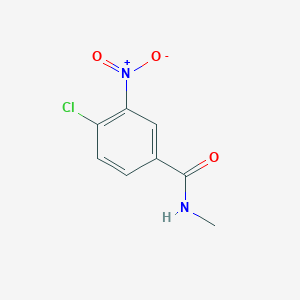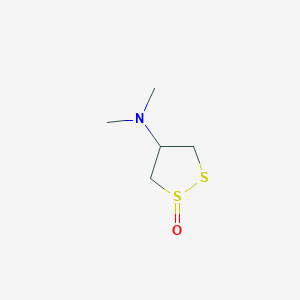
6,7-Dimethoxyflavone
Vue d'ensemble
Description
6,7-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups at the 6th and 7th positions of the flavone structure. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mécanisme D'action
Target of Action
6,7-Dimethoxyflavone (DMF) is a flavone that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival .
Mode of Action
DMF interacts with its targets by stimulating the phosphatidylinositol 3-kinase-Akt pathway, which consequently activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
DMF affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also reduces proteolysis by decreasing the expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes . Furthermore, DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, which increases the relative mitochondrial DNA content .
Pharmacokinetics
It is known that flavones, the class of compounds to which dmf belongs, are generally lipophilic due to their methoxy groups . This lipophilicity may affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .
Result of Action
DMF has been shown to have several molecular and cellular effects. It stimulates grip strength and exercise endurance, and increases muscle mass and volume . It also alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Action Environment
It is known that several external and internal stimuli, such as hormones, exercise, foods, drugs, and others, can influence the activities, functions, and/or physiology of the skeletal muscle , which is a primary target of DMF
Analyse Biochimique
Biochemical Properties
6,7-Dimethoxyflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This interaction suggests that this compound plays a role in protein synthesis and turnover .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit lipid formation by inhibiting the differentiation of undifferentiated mesenchymal stem cells into adipocyte lineages via AMPK signaling . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This indicates that this compound can influence gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly inhibit lipid and triacylglyceride accumulation in mesenchymal stem cells during the early stages of differentiation . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study conducted on 18-month-old mice, oral administration of this compound at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks improved exercise capacity and grip strength, and increased muscle weight and volume .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which is a key regulator of cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Transport and Distribution
Given its lipophilic nature due to the presence of methoxy groups, it is likely that it can readily cross cell membranes .
Subcellular Localization
Given its interactions with various cellular pathways and its potential to cross cell membranes due to its lipophilic nature, it is likely that it may localize to various subcellular compartments where these pathways are active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method starts with chrysin, a naturally occurring flavone. Chrysin undergoes bromination to form 6,8-dibromochrysin, which is then subjected to methanolysis using a methoxide ion (MeO-) and copper(I) bromide (CuBr) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxyflavone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., methoxide ion) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the reagents used.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-Dimethoxyflavone: Similar structure but with a hydroxyl group at the 5th position.
5,6,7-Trimethoxyflavone: Contains an additional methoxy group at the 5th position.
8-Formyl-3’,4’-Dihydroxy-6,7-Dimethoxyflavone: Contains formyl and hydroxyl groups, exhibiting strong antioxidant and antiviral activities.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350265 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-27-2 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)





![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
